![molecular formula C18H19N7O B2628762 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone CAS No. 1448133-91-2](/img/structure/B2628762.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic compound featuring multiple rings and functional groups
Synthetic Routes and Reaction Conditions
The synthesis of this compound often begins with the preparation of intermediate structures such as 3,4-dihydroisoquinoline and 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine. These intermediates undergo various reaction steps, including cyclization and functional group modifications.
Common reaction conditions include the use of organic solvents (e.g., dichloromethane or toluene), catalysts (e.g., palladium or copper salts), and controlled temperatures, typically ranging from room temperature to moderate heating.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing the yield and purity of the product. This often requires advanced techniques such as high-pressure liquid chromatography (HPLC) and recrystallization for purification.
Continuous flow reactors and automated synthesis setups are frequently employed to enhance efficiency and safety in large-scale production.
Types of Reactions
This compound participates in a variety of reactions, including nucleophilic substitution, electrophilic addition, and oxidation-reduction processes.
Oxidation reactions may involve agents like potassium permanganate or chromium trioxide, while reduction can be achieved using sodium borohydride or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Substitution reactions often require halogenated reagents and catalysts such as tetrakis(triphenylphosphine)palladium(0).
Reaction conditions are generally mild to moderate, with temperatures ranging from 0°C to 100°C and the use of inert atmospheres to prevent side reactions.
Major Products
Depending on the specific reaction pathway, major products may include various functionalized derivatives or ring-opened compounds, often retaining the core structure's complexity.
Chemistry
In chemistry, this compound is studied for its unique structural properties, which contribute to the development of new synthetic methodologies and catalytic systems.
Biology
Biological research explores its potential as a pharmacophore, identifying target proteins and enzymes that interact with this compound to elicit biological effects.
Medicine
In medicine, its ability to modulate biological pathways is investigated for potential therapeutic uses, such as anti-cancer agents, anti-inflammatory drugs, and central nervous system modulators.
Industry
Industrial applications focus on its use in materials science, particularly in the design of advanced polymers and nanomaterials with specific electronic and mechanical properties.
Molecular Targets and Pathways
The compound interacts with specific molecular targets, including receptors and enzymes, leading to the modulation of cellular signaling pathways.
Detailed studies reveal its binding affinities and the conformational changes it induces in target molecules, contributing to its biological effects.
Unique Characteristics
Compared to other similar compounds, this compound exhibits distinctive structural features that influence its reactivity and specificity.
Similar Compounds
Analogous compounds include various isoquinoline derivatives and triazolopyrimidine-based structures, each with variations in their functional groups and overall architecture.
This compound stands out due to its multifaceted applications and the versatility of its chemical structure. Understanding its properties and behavior opens up numerous possibilities for innovation in science and technology.
Activité Biologique
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone is a complex organic molecule that combines structural elements from both dihydroisoquinoline and triazolopyrimidine. This unique structure suggests potential interactions with various biological targets, making it a candidate for drug development in therapeutic areas such as oncology and neuroprotection.
Structural Features
The compound features:
- Dihydroisoquinoline moiety : Known for neuroprotective and anticancer properties.
- Triazolopyrimidine component : Associated with anticancer activity.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes some key findings related to the biological activity of this compound and its analogs:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1. 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Antimicrobial |
2. 5-Methyltriazolo[4,5-d]pyrimidine | Triazole derivative | Anticancer |
3. Dihydroisoquinoline derivatives | Isoquinoline scaffold | Neuroprotective |
Anticancer Activity
Studies have shown that compounds derived from the dihydroisoquinoline scaffold demonstrate significant anticancer properties. For example, derivatives tested against HepG2 and MCF-7 cell lines exhibited IC50 values ranging from 10.58 to 31.85 µM/L , indicating effective growth inhibition compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
The dihydroisoquinoline structure is also linked to neuroprotective effects. Compounds in this class have been studied for their potential to mitigate neurodegenerative conditions through mechanisms that may involve modulation of neurotransmitter systems and reduction of oxidative stress .
Mechanistic Studies
Mechanistic investigations have employed various bioassays to elucidate the pharmacological profiles of these compounds. For instance, docking studies have been utilized to predict binding affinities to key enzymes involved in cancer progression and neurodegeneration .
Case Studies
- In Vitro Studies : A recent study evaluated the compound's efficacy against various cancer cell lines, revealing promising results with significant dose-dependent responses.
- Animal Models : In vivo studies have demonstrated the compound's ability to reduce tumor size in xenograft models while exhibiting minimal toxicity .
Applications De Recherche Scientifique
Structural Characteristics
This compound features a dihydroisoquinoline moiety linked to a triazolopyrimidine component. The intricate structure suggests multiple points of interaction with biological targets, making it a candidate for drug development. The presence of diverse functional groups enhances its potential for varied biological activities.
Neurological Disorders
The compound has been identified as a positive allosteric modulator of the dopamine D1 receptor. This receptor plays a crucial role in several neurological conditions:
- Parkinson's Disease : The compound may enhance dopaminergic signaling, potentially alleviating motor symptoms and cognitive impairments associated with Parkinson's disease. Research indicates that such compounds can improve motor function and cognitive deficits in animal models of Parkinson's disease .
- Schizophrenia : Its application extends to schizophrenia treatment, where it may help mitigate cognitive and negative symptoms by modulating dopamine pathways .
- Alzheimer's Disease : There is emerging evidence that compounds with similar structures could also be beneficial in treating Alzheimer's disease by addressing cognitive decline .
Psychiatric Disorders
The pharmacological profile of this compound suggests potential benefits in treating other psychiatric conditions such as:
- Depression : By modulating dopamine receptors, it may provide relief from depressive symptoms.
- Attention Deficit Hyperactivity Disorder (ADHD) : Similar mechanisms could be leveraged to manage symptoms associated with ADHD .
Case Study 1: Parkinson's Disease
In a study focusing on the modulation of dopamine receptors, compounds structurally related to (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone demonstrated significant improvements in motor function in rodent models. These findings support the hypothesis that positive allosteric modulation can enhance dopaminergic activity without the side effects associated with direct agonists .
Case Study 2: Cognitive Impairment
Research has shown that similar dihydroisoquinoline derivatives can improve cognitive performance in models of Alzheimer's disease. This suggests that the compound may also have neuroprotective effects that warrant further investigation into its potential as a therapeutic agent for cognitive disorders .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1. 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Antimicrobial |
2. 5-Methyltriazolo[4,5-d]pyrimidine | Triazole derivative | Anticancer |
3. Dihydroisoquinoline derivatives | Isoquinoline scaffold | Neuroprotective |
The unique combination of isoquinoline and triazolopyrimidine components in this compound may lead to synergistic effects not observed in simpler structures. This enhances its therapeutic profile across various applications compared to similar compounds.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-23-16-15(21-22-23)17(20-11-19-16)25-9-14(10-25)18(26)24-7-6-12-4-2-3-5-13(12)8-24/h2-5,11,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLTLKFYURNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCC5=CC=CC=C5C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.